2-(Trifluoromethyl)benzamidine hydrochloride

Descripción

Systematic Nomenclature and Molecular Formula

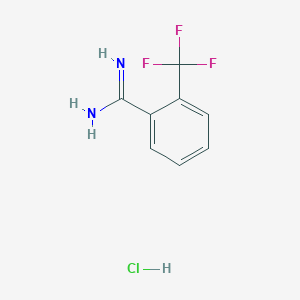

The systematic nomenclature of 2-(trifluoromethyl)benzamidine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, where the compound is officially designated as 2-(trifluoromethyl)benzenecarboximidamide hydrochloride. This nomenclature explicitly indicates the positioning of the trifluoromethyl group at the second carbon of the benzene ring relative to the amidine functional group. The Chemical Abstracts Service has assigned this compound the registry number 1171756-10-7, providing a unique identifier for chemical databases and literature searches.

The molecular formula of this compound is established as C₈H₈ClF₃N₂, reflecting the composition of eight carbon atoms, eight hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms. The molecular weight is precisely calculated as 224.61 grams per mole, which includes the contribution of the hydrochloride salt form. The compound exists as a hydrochloride salt, indicated by the additional hydrochloric acid molecule that forms an ionic complex with the basic amidine nitrogen atoms.

The Simplified Molecular Input Line Entry System representation for this compound is documented as N=C(N)C1=CC=CC=C1C(F)(F)F.[H]Cl, which provides a standardized textual representation of the molecular structure. This notation clearly delineates the amidine group [C(=N)N], the benzene ring system, and the trifluoromethyl substituent positioned adjacent to the amidine-bearing carbon.

Propiedades

IUPAC Name |

2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVJIKBARHCQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655092 | |

| Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171756-10-7 | |

| Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzamidine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzonitrile with ammonia or an amine under acidic conditions to form the benzamidine structure. The hydrochloride salt is then formed by treating the resulting benzamidine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(Trifluoromethyl)benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the benzamidine group to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

TFB-HCl is primarily recognized for its role as a protease inhibitor , particularly against serine proteases such as trypsin and thrombin. By binding to the active sites of these enzymes, TFB-HCl inhibits their ability to cleave protein substrates, which is crucial in various biological processes including digestion and blood coagulation.

- Inhibition Potency :

- Trypsin: IC50 = 6.8 µM

- Thrombin: IC50 = 5.2 µM

| Target Enzyme | IC50 Value (µM) |

|---|---|

| Trypsin | 6.8 |

| Thrombin | 5.2 |

This inhibitory action makes TFB-HCl valuable in studies investigating the roles of these enzymes in diseases characterized by abnormal proteolysis or cell growth.

Antiviral Properties

Research has indicated that TFB-HCl may possess antiviral properties, particularly against viruses that utilize trypsin-like enzymes for entry into host cells. For instance, studies have shown its effectiveness against the Dengue virus by inhibiting viral entry and fusion mechanisms.

Anti-inflammatory Effects

TFB-HCl has been evaluated for its anti-inflammatory properties in various animal models. It has demonstrated the ability to reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

In vitro studies have shown that TFB-HCl exhibits significant antibacterial activity against certain strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential utility in developing new antimicrobial agents:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 12.0 |

Pharmaceutical Development

Due to its unique properties, TFB-HCl is being investigated as a lead compound for developing new drugs targeting serine proteases involved in various pathological conditions. Its structural characteristics allow for modifications that can enhance its selectivity and efficacy against specific targets.

Thrombin Inhibition Study

A study published in the Journal of Medicinal Chemistry highlighted TFB-HCl's effectiveness as a thrombin inhibitor with an IC50 value of 5.2 µM. This study suggests that TFB-HCl could be a promising candidate for therapeutic applications requiring thrombin inhibition, which is essential in managing coagulation disorders .

Antimicrobial Evaluation

Another investigation assessed TFB-HCl's activity against common bacterial pathogens. Results indicated significant antibacterial effects comparable to established antibiotics, reinforcing its potential role in developing new antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it an effective inhibitor of certain enzymes. The compound can interfere with enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparación Con Compuestos Similares

4-Methoxy-2-(Trifluoromethyl)benzamidine Hydrochloride (CAS 1408058-12-7)

Structural Differences :

Key Comparisons :

3-[2-(Trifluoromethyl)benzyl]azetidine Hydrochloride (CAS 960492-85-7)

Structural Differences :

Key Comparisons :

Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride (CAS 2006277-58-1)

Structural Differences :

- An imidate ester (C=N-OCH₃) replaces the amidine group.

- Molecular formula: C₉H₉F₃NO·HCl (MW: 174.98 g/mol; note: formula in may be incorrect) .

Key Comparisons :

- Reactivity : The imidate group is electrophilic, making it reactive toward nucleophiles (e.g., amines), unlike the nucleophilic amidine.

- Stability : Less stable in aqueous environments due to hydrolysis susceptibility.

- Applications : Primarily used as a synthetic intermediate for amidine preparation .

Benzamidine Hydrochloride Hydrate (CAS 206752-36-5)

Structural Differences :

Key Comparisons :

- Basicity : The absence of the electron-withdrawing CF₃ group increases the amidine’s basicity (higher pKa), enhancing protonation at physiological pH.

- Bioactivity : Widely used as a trypsin inhibitor, but the target compound’s CF₃ group may improve binding affinity to resistant protease variants.

- Stability : Less metabolically stable than the fluorinated analog due to oxidative vulnerability .

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS 1261731-24-1)

Structural Differences :

Key Comparisons :

- Functionality : Reactive acylating agent vs. the amidine’s enzyme-inhibiting properties.

- Applications : Used in peptide synthesis and polymer chemistry, contrasting with the target’s biochemical applications .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)benzamidine HCl | Not provided | C₈H₈F₃N₂·HCl (estimated) | ~225-235 | Amidines, -CF₃ | Protease inhibition, drug discovery |

| 4-Methoxy-2-(trifluoromethyl)benzamidine HCl | 1408058-12-7 | C₉H₉F₃N₂O·HCl | 254.64 | Amidines, -CF₃, -OCH₃ | Selective enzyme inhibition |

| 3-[2-(Trifluoromethyl)benzyl]azetidine HCl | 960492-85-7 | C₁₁H₁₂F₃N·HCl | 251.68 | Azetidine, -CF₃, benzyl | CNS-targeting therapeutics |

| Benzamidine HCl Hydrate | 206752-36-5 | C₇H₈N₂·HCl | 156.6 | Amidines | General protease inhibition |

| Methyl 2-(Trifluoromethyl)benzimidate HCl | 2006277-58-1 | C₉H₉F₃NO·HCl (corrected) | ~235-245 | Imidate ester, -CF₃ | Synthetic intermediate |

Actividad Biológica

2-(Trifluoromethyl)benzamidine hydrochloride (2-TFB-HCl) is a compound that has garnered attention in biochemical research due to its significant biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by relevant studies and data.

- Molecular Formula : C8H8ClF3N2

- Molecular Weight : 224.61 g/mol

- Appearance : White to almost white crystalline solid

- Solubility : Hygroscopic nature, absorbing moisture from the air

The presence of the trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological membranes and potential targets. This unique structural feature contributes to its biological activity and stability.

2-TFB-HCl primarily acts as an inhibitor of serine proteases, a class of enzymes involved in various biological processes, including protein degradation and cell signaling. Specific mechanisms include:

- Inhibition of Proteases : Studies indicate that 2-TFB-HCl can inhibit trypsin-like serine proteases and cathepsin G, which are implicated in diseases such as cancer and arthritis . The binding affinity of 2-TFB-HCl to these enzymes is enhanced due to the electron-withdrawing effects of the trifluoromethyl group.

- Antimicrobial Activity : Research has shown that 2-TFB-HCl possesses antimicrobial properties against various bacterial and fungal strains. While the precise mechanism is not fully elucidated, it is believed to interfere with microbial cell wall synthesis .

- Influence on Cellular Signaling : Some studies suggest that 2-TFB-HCl may modulate cellular signaling pathways related to cell growth, proliferation, and differentiation .

Table 1: Biological Activity Overview

| Activity Type | Observations | References |

|---|---|---|

| Protease Inhibition | Inhibits trypsin-like serine proteases | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; interferes with cell wall synthesis | |

| Cellular Signaling | Modulates pathways related to growth and differentiation |

Case Studies

- Protease Inhibition Study : A study demonstrated that 2-TFB-HCl effectively inhibited cathepsin G activity in vitro, suggesting its potential as a therapeutic agent for conditions where protease activity is dysregulated. The IC50 value was determined to be significantly lower than that of non-fluorinated analogs, indicating enhanced potency due to the trifluoromethyl group .

- Antimicrobial Efficacy : In a comparative analysis of antimicrobial agents, 2-TFB-HCl showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics such as ampicillin. This highlights its potential as an alternative antimicrobial agent .

- Cell Signaling Modulation : Research investigating the effects of 2-TFB-HCl on cellular signaling pathways revealed its ability to influence pathways critical for cancer cell proliferation. Cells treated with varying concentrations exhibited altered expression levels of growth factors, indicating a possible role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Trifluoromethyl)benzamidine Hydrochloride, and how are intermediates validated?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed cross-coupling reactions using trifluoromethyl-substituted aryl halides and amidine precursors. For example, Cu(I)/TMEDA catalytic systems enable coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines under ligand-promoted conditions . Validation of intermediates involves LCMS (e.g., m/z 772 [M+H]+) and HPLC (retention time ~1.35 minutes under QC-SMD-TFA05 conditions) to confirm molecular weight and purity .

Q. How is the purity and stability of this compound assessed in aqueous or organic solvents?

- Methodological Answer : Stability studies often employ reversed-phase HPLC with mobile phases like MeCN/water (0.1% formic acid) and YMC-Actus Triart C18 columns to monitor degradation products. For example, retention time shifts or new peaks indicate hydrolysis or decomposition . Purity is quantified using UV detection at 254 nm, with ≥95% purity typically required for pharmacological applications .

Advanced Research Questions

Q. How does this compound function as a ligand or intermediate in multi-step syntheses of spirocyclic compounds?

- Methodological Answer : The amidine group acts as a nucleophile in SNAr reactions with sulfonyl chlorides or activated carbonyl groups. For instance, it reacts with 2-benzoylbenzenesulfonyl chloride derivatives to form benzothiadiazepine-1,1-dioxide scaffolds, where the trifluoromethyl group enhances electrophilicity at the reaction site . Optimization requires careful pH control (e.g., using Et3N to deprotonate the amidine) and monitoring by TLC to avoid over-functionalization .

Q. What analytical challenges arise when characterizing byproducts in reactions involving this compound, and how are they resolved?

- Methodological Answer : Byproducts like hydrolyzed amidines or halogenated side products are common. High-resolution LCMS (e.g., m/z 727 [M+H]+) coupled with tandem MS/MS fragmentation can distinguish structural isomers . For halogenated impurities, X-ray crystallography or 19F NMR is used to confirm regiochemistry, as seen in spirocyclic carboxamide derivatives .

Q. How are reaction conditions optimized for scaling up syntheses involving this compound while minimizing degradation?

- Methodological Answer : Key parameters include temperature control (e.g., 80°C for DMF-mediated reactions), stoichiometric ratios (e.g., 2:1 molar excess of alkylating agents), and inert atmospheres to prevent oxidation. Azeotropic drying with toluene after HCl salt formation ensures moisture-sensitive intermediates remain stable . Catalytic systems like tetrabutylammonium iodide improve yields in alkylation steps by reducing side reactions .

Q. What role does the trifluoromethyl group play in modulating the reactivity of benzamidine derivatives in heterocyclic ring-forming reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of adjacent carbons, facilitating cyclization reactions. For example, in pyrimido[5,4-b]indolizine syntheses, it stabilizes transition states during ring closure, as demonstrated by DFT calculations in related systems . This effect is critical in regioselective C–N bond formations under mild conditions.

Methodological Considerations

Q. How are hydrochloride salts of amidines handled to prevent decomposition during storage or reaction workups?

- Best Practices : Store under argon at −20°C to avoid hygroscopic degradation. During workup, use non-aqueous bases (e.g., Et3N) to liberate free amidines in situ, as direct exposure to strong aqueous bases can hydrolyze the amidine group .

Q. What strategies are employed to resolve contradictions in spectroscopic data for trifluoromethyl-substituted benzamidines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.